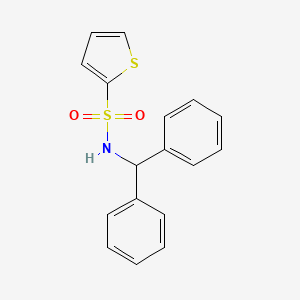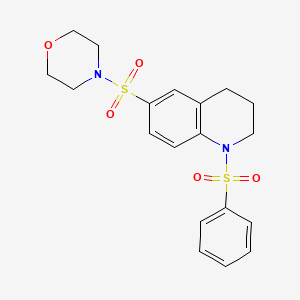![molecular formula C18H20N4O2 B4625213 (3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)
(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including compounds similar to the one of interest, involves starting from precursors like 3-sulfolene. These derivatives can be obtained through epoxidation followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016). This method showcases the adaptability in synthesizing isoindole derivatives with significant precision.
Molecular Structure Analysis
The structural characterization of isoindole derivatives has been achieved using advanced spectroscopic techniques. For instance, the identity and structure of similar compounds have been confirmed through 1D and 2D NMR spectroscopy, highlighting the utility of these techniques in elucidating molecular structures (Dioukhane et al., 2021).
Chemical Reactions and Properties
Isoindole-1,3-dione compounds participate in various chemical reactions, including palladium-catalyzed aminocarbonylation, which produces 2-substituted isoindole-1,3-diones. This method demonstrates a straightforward approach to synthesizing this class of heterocycles, tolerating a wide range of functional groups (Worlikar & Larock, 2008).
Physical Properties Analysis
The investigation of isoindole-1,3-dione compounds has extended to their optical properties, such as absorbance and refractive index. These studies provide insight into the potential applications of these materials in various domains, including material science and photonics (Tan et al., 2018).
Chemical Properties Analysis
Isoindole-1,3-dione derivatives have been explored for their reactivity and interaction with different chemicals, revealing a range of possible chemical transformations. These studies not only highlight the versatility of these compounds in chemical synthesis but also their potential in developing new materials and pharmaceuticals (Tan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Structural Characterization
Research has focused on the structural characterization of related isoindole derivatives using advanced spectroscopic methods. For example, the structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was confirmed using 1D and 2D NMR spectroscopy, highlighting the importance of these techniques in determining the molecular structure of complex organic compounds (Dioukhane et al., 2021).
Photophysical Studies
Photophysical studies of novel phthalimide derivatives, including solvatochromic shift methods for estimating ground and singlet excited state dipole moments, are pivotal. These studies contribute to understanding the electronic properties and behavior of isoindole derivatives in different environments, which is crucial for their potential applications in optical materials and sensors (Akshaya et al., 2016).
Medicinal Chemistry Applications
Isoindole derivatives have been explored for their medicinal applications, particularly as inhibitors of enzymes like tyrosinase, showcasing their potential in therapeutic contexts. For instance, phthalimide-1,2,3-triazole hybrid compounds have shown promising tyrosinase inhibitory activity, indicating their utility in developing treatments for conditions like hyperpigmentation (Tehrani et al., 2019).
Synthesis and Catalysis
The synthesis of isoindole derivatives has been a significant area of research, with studies focusing on efficient, catalytic methods to produce these compounds. For example, the carbonylative cyclization of o-iodobenzoic acid using polymer-supported palladium–N-heterocyclic carbene complex demonstrates an innovative approach to synthesizing N-substituted phthalimides, highlighting the versatility and reactivity of isoindole frameworks in organic synthesis (Khedkar et al., 2012).
Eigenschaften
IUPAC Name |
(3aR,7aS)-2-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-4-6-13(9-12)10-21-11-19-18(20-21)22-16(23)14-7-2-3-8-15(14)17(22)24/h4-6,9,11,14-15H,2-3,7-8,10H2,1H3/t14-,15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOIXWIBWGTAM-GASCZTMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)


![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

